alpha-(2-(Dimethylamino)ethyl)-p-methoxybenzyl alcohol carbamate (ester)
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Overview
Description
Alpha-(2-(Dimethylamino)ethyl)-p-methoxybenzyl alcohol carbamate (ester) is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-(Dimethylamino)ethyl)-p-methoxybenzyl alcohol carbamate (ester) typically involves multiple steps. One common method includes the reaction of p-methoxybenzyl alcohol with dimethylaminoethyl chloride in the presence of a base to form the intermediate. This intermediate is then reacted with a carbamoyl chloride to form the final ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common industrial methods include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Alpha-(2-(Dimethylamino)ethyl)-p-methoxybenzyl alcohol carbamate (ester) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Alpha-(2-(Dimethylamino)ethyl)-p-methoxybenzyl alcohol carbamate (ester) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential therapeutic effects, including its use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of alpha-(2-(Dimethylamino)ethyl)-p-methoxybenzyl alcohol carbamate (ester) involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors and enzymes, modulating their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to its observed biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
Poly(2-(dimethylamino)ethyl methacrylate): Shares the dimethylaminoethyl group and is used in similar applications.
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide: Another compound with a dimethylaminoethyl group, used in photoinitiators and other applications.
Uniqueness
Alpha-(2-(Dimethylamino)ethyl)-p-methoxybenzyl alcohol carbamate (ester) is unique due to its combination of functional groups, which provides a versatile platform for various chemical reactions and applications. Its ability to form stable complexes and its reactivity make it a valuable compound in research and industry .
Properties
CAS No. |
88384-36-5 |
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Molecular Formula |
C13H20N2O3 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
[3-(dimethylamino)-1-(4-methoxyphenyl)propyl] carbamate |
InChI |
InChI=1S/C13H20N2O3/c1-15(2)9-8-12(18-13(14)16)10-4-6-11(17-3)7-5-10/h4-7,12H,8-9H2,1-3H3,(H2,14,16) |
InChI Key |
APUYTSAAXDUUPS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)OC)OC(=O)N |
Origin of Product |
United States |
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